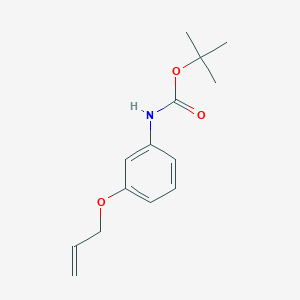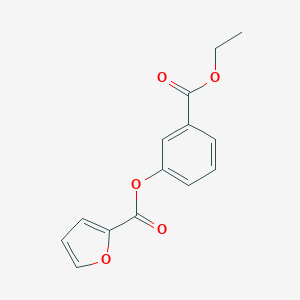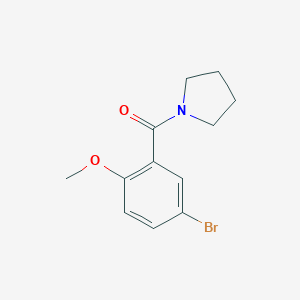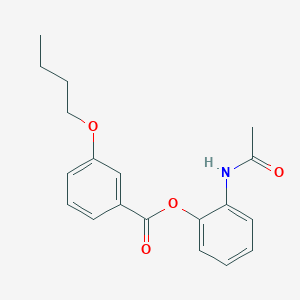![molecular formula C19H22N2O3 B250475 N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide, also known as BML-210, is a compound that has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide exerts its effects through the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and its inhibition by this compound can lead to DNA damage and cell death in cancer cells. In inflammation research, PARP inhibition by this compound reduces the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorder research, PARP inhibition by this compound reduces oxidative stress and improves mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various disease models. In cancer research, this compound induces apoptosis and inhibits cell cycle progression in cancer cells. In inflammation research, this compound reduces the production of pro-inflammatory cytokines and inhibits NF-κB activation. In neurodegenerative disorder research, this compound protects neurons from oxidative stress and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide has several advantages for lab experiments, including its ability to inhibit PARP and its potential therapeutic applications in various diseases. However, this compound also has limitations, including its potential toxicity and limited availability.
Direcciones Futuras
For N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide research include the development of more potent and selective PARP inhibitors, the investigation of this compound in combination with other therapies, and the exploration of this compound in other disease models. Additionally, further research is needed to understand the potential toxicity of this compound and its effects on normal cells.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting product is then reacted with sec-butylamine to form N-(sec-butyl)-4-methoxybenzamide. Finally, this compound undergoes a reaction with 3-nitrobenzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
Fórmula molecular |
C19H22N2O3 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-butan-2-yl-3-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-4-13(2)20-19(23)15-6-5-7-16(12-15)21-18(22)14-8-10-17(24-3)11-9-14/h5-13H,4H2,1-3H3,(H,20,23)(H,21,22) |
Clave InChI |
LMUZVKFCMZMQHX-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250392.png)
![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)

![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)
![ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B250402.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)
![1-Benzhydryl-4-[2-(2-methoxyethoxy)benzoyl]piperazine](/img/structure/B250404.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)



![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
